molecular formula C23H25N7O B2687296 N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946289-61-8

N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2687296
CAS No.: 946289-61-8
M. Wt: 415.501
InChI Key: IQVWDUWMSBQBMS-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C23H25N7O and its molecular weight is 415.501. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Bioactivity : A study described an environmentally benign route for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives, which included the compound . These compounds were screened for their anti-inflammatory and anti-cancer activities and showed promising results. This research highlights the compound's potential in medicinal chemistry and drug development (Kaping et al., 2016).

  • Pharmacological Characterization : Another study focused on the discovery of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure, similar to the compound . This research provided insights into the design of G protein-biased partial agonists, potentially useful as novel therapeutics in treating mental health disorders (Möller et al., 2017).

  • Antifungal Activity : A study evaluated the antifungal effect of certain pyrimidin-2-amine derivatives, which are structurally related to the compound . The findings indicated significant antifungal activity against types of fungi like Aspergillus terreus and Aspergillus niger, suggesting potential applications in antifungal drug development (Jafar et al., 2017).

  • Anticancer and Anti-5-Lipoxygenase Agents : Research on novel pyrazolopyrimidines derivatives demonstrated their potential as anticancer and anti-5-lipoxygenase agents. These findings are significant for developing new therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).

  • Human A3 Adenosine Receptor Antagonists : A set of 2-arylpyrazolo[4,3-d]pyrimidin-7-amines, structurally similar to the compound , were designed as human A3 adenosine receptor antagonists. These compounds showed low nanomolar affinity and high selectivity, indicating potential applications in neuropharmacology (Squarcialupi et al., 2013).

  • Synthesis and Biological Evaluation : Another study focused on the synthesis and biological evaluation of pyrazole derivatives. These derivatives were identified for their antitumor, antifungal, and antibacterial pharmacophore sites, suggesting broad applications in developing new therapeutic agents (Titi et al., 2020).

Properties

IUPAC Name

N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O/c1-28-12-14-29(15-13-28)23-26-21(25-17-8-10-19(31-2)11-9-17)20-16-24-30(22(20)27-23)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVWDUWMSBQBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.